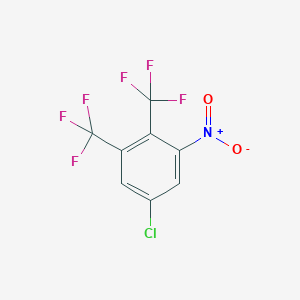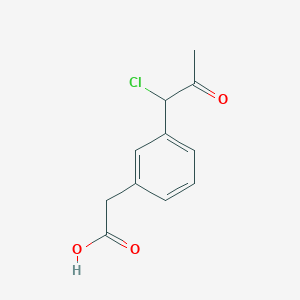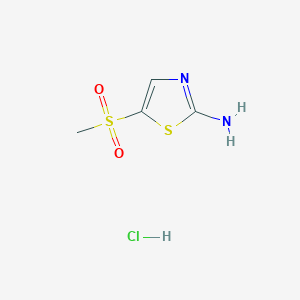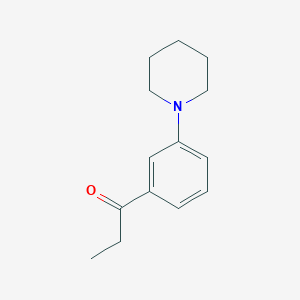![molecular formula C14H21N3O4S B14045784 tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14045784.png)
tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butyl and ethylsulfonyl groups in the molecule contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves multiple steps, typically starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base such as potassium carbonate.
Ethylsulfonylation: The ethylsulfonyl group can be introduced using ethylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.
Biological Research: Researchers use the compound to study cellular signaling pathways and molecular interactions. Its unique structure allows it to interact with various biological targets, providing insights into cellular processes.
Chemical Biology: The compound is used as a chemical probe to investigate the function of specific proteins and enzymes in biological systems.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. Additionally, it can bind to specific receptors, altering their function and downstream signaling.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can be compared with other pyrido[3,4-d]pyrimidine derivatives, such as:
7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine: This compound has a similar core structure but different substituents, leading to distinct chemical properties and biological activities.
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds: These compounds are known for their use as kinase inhibitors and have been studied for their potential in treating various diseases.
The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H21N3O4S |
|---|---|
Poids moléculaire |
327.40 g/mol |
Nom IUPAC |
tert-butyl 2-ethylsulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C14H21N3O4S/c1-5-22(19,20)12-15-8-10-6-7-17(9-11(10)16-12)13(18)21-14(2,3)4/h8H,5-7,9H2,1-4H3 |
Clé InChI |
BUZJNWBXIFNSMG-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NC=C2CCN(CC2=N1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


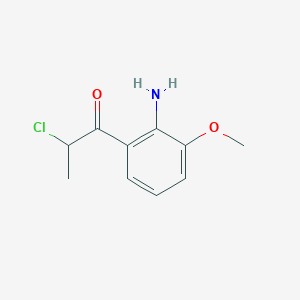
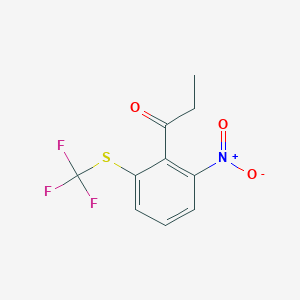
![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)


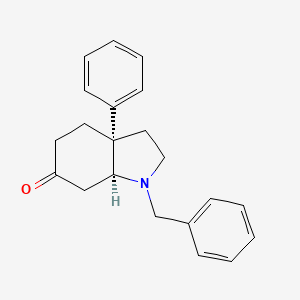
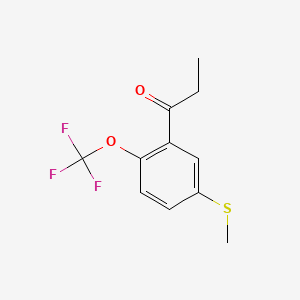
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)

